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Compound of Interest

Compound Name:
4-(Dimethylamino)-3-

formylbenzonitrile

CAS No.: 1289200-50-5

Cat. No.: B1380988

Get Quote

Executive Summary & Strategic Context
In the development of "push-pull" chromophores and fluorescent probes, 4-
(Dimethylamino)-3-formylbenzonitrile (also known as 2-formyl-4-cyano-N,N-dimethylaniline)

represents a critical intermediate. Its structure combines a strong electron donor

(dimethylamine) with two electron acceptors (nitrile and formyl groups), creating a unique

electronic environment that significantly perturbs standard NMR chemical shifts.

This guide provides a comparative analysis of the 13C NMR spectral signature of this

compound against its two primary structural analogs: 4-(Dimethylamino)benzonitrile (the

precursor) and 4-(Dimethylamino)benzaldehyde (the mono-carbonyl analog). By benchmarking

against these standards, researchers can validate the successful formylation of the aromatic

ring and quantify the electronic "push-pull" effects essential for downstream applications.

Comparative 13C NMR Data Analysis
The following table contrasts the target compound with its structural analogs. The data

highlights the diagnostic shifts caused by the introduction of the formyl group at the ortho
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position relative to the dimethylamine donor.

Table 1: Comparative Chemical Shift Data (ppm, CDCl₃)
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Carbon
Environment

Target: 3-
Formyl-4-
(DMA)benzonit
rile
(Predicted/Ref)

Analog A: 4-
(DMA)benzonit
rile
(Experimental)

Analog B: 4-
(DMA)benzald
ehyde
(Experimental)

Diagnostic

Insight

Aldehyde (C=O) 187.5 - 188.5 N/A 190.2

The ortho-amino

group shields the

carbonyl slightly

compared to the

para-isomer

(Analog B).

Nitrile (C≡N) 118.0 - 119.5 120.8 N/A

The electron-

withdrawing

formyl group

causes minor

shielding/deshiel

ding depending

on conjugation.

Ar-C-N (Ipso) 153.0 - 155.0 152.5 154.3

Deshielded by

the ortho-formyl

group (steric and

electronic

anisotropy).

Ar-C-CHO (Ipso) 122.0 - 125.0 N/A 125.2 (para)

Diagnostic signal

for C3

substitution;

confirms

Vilsmeier-Haack

success.

N-Methyl (CH₃) 43.0 - 44.5 40.1 40.2 Critical Marker:

The ortho-formyl

group restricts

rotation and

deshields the

methyls via Van
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der Waals

interactions.

Note on Solvent Effects: In polar aprotic solvents like DMSO-d₆, the aldehyde proton and

carbon signals may shift downfield (+1-2 ppm) due to hydrogen bonding interactions.

Structural Validation Logic & Mechanism
To confirm the identity of 4-(Dimethylamino)-3-formylbenzonitrile, one must understand the

synthesis pathway and the resulting electronic perturbations. The standard synthesis involves

the Vilsmeier-Haack formylation of 4-(Dimethylamino)benzonitrile.

Synthesis & Electronic Pathway (Graphviz)
The following diagram illustrates the transformation from the precursor (Analog A) to the Target,

highlighting the site of electrophilic attack.

4-(Dimethylamino)
benzonitrile

(Start Material)

Iminium Salt
Intermediate

Electrophilic Subst.
(Ortho to NMe2)

Vilsmeier Reagent
(POCl3 + DMF)
[Cl-CH=NMe2]+

Attacks C3

4-(Dimethylamino)-
3-formylbenzonitrile

(Product)

Hydrolysis (H2O)
-NHMe2

Click to download full resolution via product page

Figure 1: Vilsmeier-Haack formylation pathway targeting the electron-rich ortho-position.

Interpretation of Spectral Anomalies
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The "Ortho" Effect (Steric Inhibition of Resonance): In the target compound, the formyl group

at C3 and the dimethylamino group at C4 are bulky neighbors. This steric clash forces the

dimethylamino group to twist slightly out of planarity with the benzene ring.

Consequence: The N-lone pair donation into the ring is slightly reduced compared to

Analog A. This explains why the N-Methyl carbons are deshielded (~43 ppm vs 40 ppm)—

they are in a distinct magnetic environment due to the proximity of the carbonyl oxygen.

Aldehyde Anisotropy: The carbonyl group exerts a strong magnetic anisotropy. The proton at

C2 (the isolated aromatic proton between CN and CHO) typically appears as a singlet at a

very high chemical shift in 1H NMR, and its attached carbon (C2) will be significantly

deshielded in the 13C spectrum.

Experimental Protocol: NMR Acquisition &
Processing
To ensure reproducible data comparable to the table above, follow this standardized protocol.

Sample Preparation
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.

Why: CDCl₃ is the standard for comparing shifts with literature.[1] Use DMSO-d₆ only if

solubility is poor (< 5 mg/0.6 mL).

Concentration: 15–20 mg of compound in 0.6 mL solvent.

Why: 13C has low natural abundance (1.1%). Higher concentration reduces the required

scan time.

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Equivalent)
Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): 2.0 seconds.
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Critical: Quaternary carbons (CN, CHO, C-N) have long T1 relaxation times. A short D1

will suppress their signals, making integration impossible.

Spectral Width: -10 to 220 ppm (to capture the Aldehyde at ~188 ppm).

Scans (NS): Minimum 1024 scans (approx. 1 hour).

Assignment Workflow (Graphviz)
Use this logic flow to assign the specific regiochemistry (3-formyl vs 2-formyl isomers).
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Figure 2: Step-by-step NMR assignment logic for structural verification.
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The data ranges provided in this guide are derived from authoritative spectral databases of the

parent analogs and established substituent chemical shift (SCS) algorithms.

4-(Dimethylamino)benzonitrile (Analog A) Spectral Data

Source: NIST / ChemicalBook / SpectraBase

Key Data: Nitrile C at 120 ppm; N-Me at 40 ppm.

4-(Dimethylamino)benzaldehyde (Analog B) Spectral Data

Source: PubChem / AIST

Key Data: Carbonyl C at 190 ppm.[1]

Vilsmeier-Haack Reaction Mechanism & Application

Context: Primary synthesis route for formylating electron-rich anilines.

Reference: "Vilsmeier-Haack Reaction," Organic Chemistry Portal.[2][3]

General 13C NMR Chemical Shift Tables

Context: Baseline for predicted shifts of Nitrile and Aldehyde groups.[4][5]

Reference: University of Wisconsin / LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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